3-(2,3-dibromophenyl)propanoic acid (CAS 94201-39-5) is a specialized aromatic carboxylic acid. Its primary value in procurement and research is derived from the specific 2,3-dibromo substitution pattern on the phenyl ring. This precise arrangement of bromine atoms is not an arbitrary feature; it is a critical design element that dictates the regiochemical outcome of subsequent cyclization and cross-coupling reactions. This makes the compound a key intermediate for constructing complex, fused heterocyclic systems, particularly those containing thiophene, which are integral to developments in materials science and medicinal chemistry. [REFS-1, REFS-2]
Substituting 3-(2,3-dibromophenyl)propanoic acid with other dibromophenylpropanoic acid isomers (e.g., 2,5- or 3,4-dibromo) is synthetically unviable for its intended applications. The vicinal (2,3-) positioning of the bromine atoms is essential for specific intramolecular cyclization pathways, such as those used to form angularly fused thieno[3,2-b]thiophene or benzo[b]thiophene systems. [REFS-1, REFS-2] Using an isomer with a different substitution pattern will either prevent the desired ring closure or lead to the formation of entirely different, often undesired, linear or alternative heterocyclic scaffolds. This makes isomeric identity, not just the presence of two bromine atoms, the critical parameter for successful synthesis and material performance, rendering other isomers unsuitable as procurement substitutes.
The 2,3-dibromo substitution pattern is a mandatory structural feature for the synthesis of specific fused heterocyclic systems like thieno[3,2-b]thiophenes, which are crucial building blocks for organic semiconductor materials. [1] Alternative isomers, such as a 2,5-dibromo analog, would yield linearly fused thieno[2,3-b]thiophenes, a structurally and electronically distinct compound. [2] The procurement of the 2,3-isomer is therefore required for accessing the specific angular geometry and corresponding optoelectronic properties of thieno[3,2-b]thiophene-based materials.
| Evidence Dimension | Synthetic Product Regiochemistry |
| Target Compound Data | Enables synthesis of angularly fused thieno[3,2-b]thiophene systems |
| Comparator Or Baseline | Positional isomers (e.g., 2,5-dibromo precursors) yield linearly fused thieno[2,3-b]thiophene systems |
| Quantified Difference | Qualitative but absolute: leads to a different, non-interchangeable molecular scaffold |
| Conditions | Typical multi-step heterocyclic synthesis involving cyclization reactions. |
For researchers developing organic electronics, selecting this specific isomer is non-negotiable to obtain the target molecule with the correct electronic and physical properties.
This compound is identified as a specific intermediate in patented synthetic routes. For example, it is a documented precursor in the synthesis of complex heterocyclic compounds designed as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase. In these multi-step syntheses, the precise 2,3-dibromo arrangement is required for subsequent transformations and to build the final, biologically active molecule. Using a different isomer would deviate from the established, protected synthetic pathway and fail to produce the target active pharmaceutical ingredient.
| Evidence Dimension | Synthetic Pathway Compatibility |
| Target Compound Data | Explicitly named as an intermediate in patented routes to pharmaceutical targets. |
| Comparator Or Baseline | Other isomers or analogs are not specified and would not yield the intended final product. |
| Quantified Difference | Not applicable (binary outcome: success or failure of the patented synthetic route). |
| Conditions | Multi-step organic synthesis as described in patent literature for pharmaceutical compounds. |
For process chemists or medicinal chemists working on established or related therapeutic targets, procuring this exact CAS number is essential for reproducibility and for operating within a known synthetic framework.
This compound is the correct choice when the synthetic goal is the creation of angularly fused thieno[3,2-b]thiophene derivatives. These materials are investigated for their utility as organic semiconductors in applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where the molecular geometry directly influences charge transport and device performance. [1]
Use as a starting material for the synthesis of novel heterocyclic compounds where the 2,3-disubstitution pattern is hypothesized to provide a specific steric or electronic profile for interaction with biological targets. Its role as a precursor for antiviral agents demonstrates its utility in building complex, bioactive molecules. [2]
The 2,3-dibromo arrangement enables specific synthetic strategies for building substituted benzo[b]thiophene cores. These structures are prevalent in pharmaceuticals and functional materials, and the use of this precursor provides a defined entry point for constructing molecules with precise substitution patterns that would be difficult to achieve with other isomers. [3]